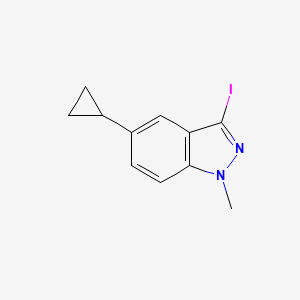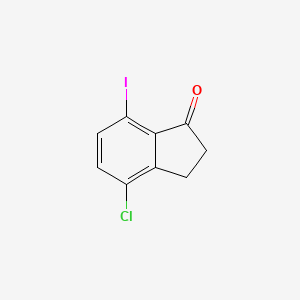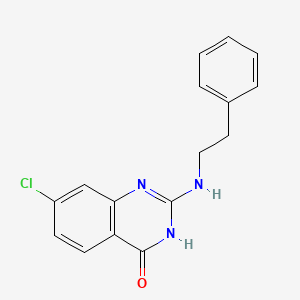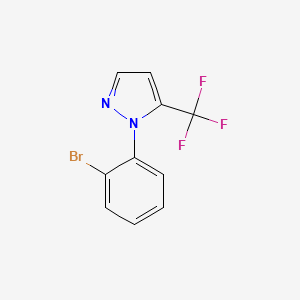
2-(Diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its versatility and effectiveness in different reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate typically involves the reaction of 2-cyclohexyl-4-methylpentanoic acid with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethyl acrylate
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
2-(Diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
95219-99-1 |
|---|---|
Molekularformel |
C18H35NO2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-cyclohexyl-4-methylpentanoate |
InChI |
InChI=1S/C18H35NO2/c1-5-19(6-2)12-13-21-18(20)17(14-15(3)4)16-10-8-7-9-11-16/h15-17H,5-14H2,1-4H3 |
InChI-Schlüssel |
HQUOZLPUKBVNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(CC(C)C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)


![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)


![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)



